nor-NOHA acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nor-NOHA acetate typically involves the hydroxylation of nor-L-arginineThe final step involves the deprotection of the amino and carboxyl groups to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions: Nor-NOHA acetate primarily undergoes inhibition reactions with arginase. It does not participate in oxidation, reduction, or substitution reactions under normal physiological conditions .
Common Reagents and Conditions: The inhibition of arginase by this compound is typically studied under hypoxic conditions. Common reagents used in these studies include various buffers to maintain pH and solvents like dimethyl sulfoxide (DMSO) for solubilization .
Major Products Formed: The primary product of the reaction between this compound and arginase is a stable enzyme-inhibitor complex. This complex effectively reduces the activity of arginase, leading to decreased hydrolysis of L-arginine to L-ornithine and urea .
Scientific Research Applications
Nor-NOHA acetate has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.
Biology: Investigated for its role in modulating immune responses and cellular metabolism.
Industry: Utilized in the development of novel pharmaceuticals and therapeutic agents.
Mechanism of Action
Nor-NOHA acetate exerts its effects by specifically inhibiting the enzyme arginase. This inhibition is reversible and occurs through the formation of a stable enzyme-inhibitor complex. The molecular target of this compound is the manganese cluster within the active site of arginase. By binding to this cluster, this compound prevents the hydrolysis of L-arginine, thereby modulating various physiological processes .
Comparison with Similar Compounds
- Nω-Hydroxy-L-arginine (NOHA)
- α-Difluoromethylornithine (DMFO)
- Boron-based amino acid derivatives
Comparison: Nor-NOHA acetate is unique in its high specificity and potency as an arginase inhibitor. Compared to NOHA, this compound is approximately 40-fold more potent in inhibiting arginase activity. Unlike DMFO and boron-based derivatives, this compound does not exhibit significant off-target effects, making it a more selective and safer option for therapeutic applications .
Properties
IUPAC Name |
acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3.2C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;2*1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H3,(H,3,4)/t3-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFYTZJPYBMTCT-QTNFYWBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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